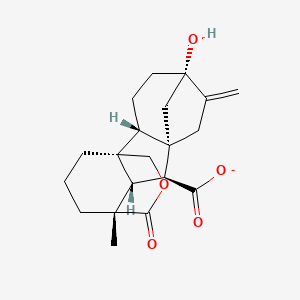![molecular formula C45H76NO7P B1263340 1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-[3]-ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine is a 1-acyl-2-alkyl-sn-glycero-3-phosphoethanolamine.
Applications De Recherche Scientifique
Ladderane Lipids in Anammox Bacteria
Ladderane lipids, including those similar to the specified molecule, are found in anaerobic ammonium oxidizing (anammox) bacteria. These lipids, with unique ladder-like structures, are believed to contribute to the dense membrane surrounding the anammoxosome, where anammox metabolism occurs. Variations in ladderane phospholipids among different anammox bacteria species have been observed, suggesting diverse biological roles and membrane structures (Rattray et al., 2008).
Phospholipid Headgroup Varieties in Anammox Bacteria
Ladderane lipids in anammox bacteria exhibit a range of polar headgroups, including phosphocholine and phosphoethanolamine. This diversity indicates complex membrane structures and potential functional versatility. The presence of these lipids in various membrane locations beyond the anammoxosome highlights their significant role in bacterial physiology (Boumann et al., 2006).
Impact on Membrane Properties
The unique structure of ladderane lipids impacts the thermotropic behavior and molecular properties of membrane phospholipids. Studies have shown that replacing certain bonds in these lipids alters the gel to liquid-crystal phase transition temperatures, affecting membrane fluidity and organization. This has implications for understanding how these unique structures influence the physical properties of biological membranes (Perly et al., 1985).
Applications in Lipidomics
Advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, are essential for identifying and characterizing these complex lipids in biological samples. The ladderane structure poses challenges due to its thermal lability, necessitating specialized methods for accurate analysis and detection in various environmental and biological contexts (Hopmans et al., 2006).
Biophysical Properties in Model Membranes
Ladderane lipids form highly organized and fluid membranes, exhibiting unique biophysical properties. These characteristics are crucial for understanding their role in anammox bacteria, especially concerning the protection against toxic metabolites. Studies on reconstituted ladderane lipid membranes provide insights into their mechanical properties and potential applications in membrane technology (Boumann et al., 2009).
Propriétés
Nom du produit |
1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine |
|---|---|
Formule moléculaire |
C45H76NO7P |
Poids moléculaire |
774.1 g/mol |
Nom IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octoxy]propyl] 8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octanoate |
InChI |
InChI=1S/C45H76NO7P/c46-23-25-52-54(48,49)53-29-32(50-24-11-7-2-1-4-8-12-30-15-17-37-39(26-30)44-35-21-19-33(35)42(37)44)28-51-41(47)14-10-6-3-5-9-13-31-16-18-38-40(27-31)45-36-22-20-34(36)43(38)45/h30-40,42-45H,1-29,46H2,(H,48,49)/t30?,31?,32-,33?,34?,35?,36?,37?,38?,39?,40?,42?,43?,44?,45?/m1/s1 |
Clé InChI |
KXCAVCBNVMAURC-XLXOSIANSA-N |
SMILES isomérique |
C1CC2C(CC1CCCCCCCCO[C@H](COC(=O)CCCCCCCC3CCC4C(C3)C5C4C6C5CC6)COP(=O)(O)OCCN)C7C2C8C7CC8 |
SMILES canonique |
C1CC2C(CC1CCCCCCCCOC(COC(=O)CCCCCCCC3CCC4C(C3)C5C4C6C5CC6)COP(=O)(O)OCCN)C7C2C8C7CC8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




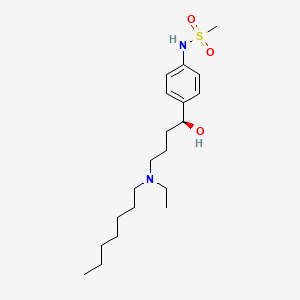
![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
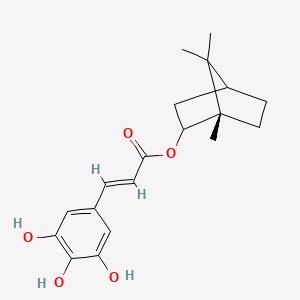

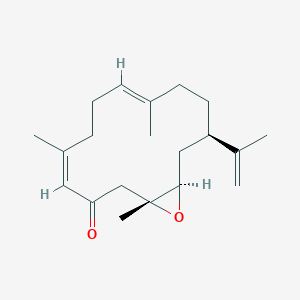
![Calixresorc[6]arene](/img/structure/B1263265.png)
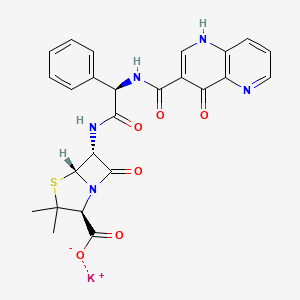
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)
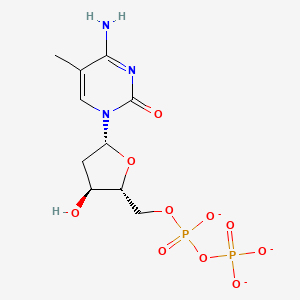
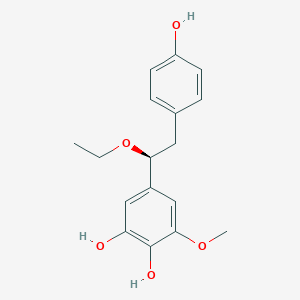
![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)
